
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as 'CCPA' and is a member of the phenylalkylamine class of compounds.
科学的研究の応用
Comparative Studies on Cytotoxicity : In a study by Monte et al. (1986), the cytotoxicity mechanisms of 1-methyl-4-phenylpyridine (MPP+), a structurally similar compound to paraquat, were compared using rat hepatocytes. This research highlights the importance of understanding the cytotoxic effects of such compounds and their interactions with cellular components Monte, D. D., Sandy, M. S., Ekström, G., & Smith, M. T..
Structural Analysis : Childs et al. (1989) conducted a study on the crystal structures of certain imine and iminium salts, providing insights into the geometrical and bond characteristics of these compounds. This research is vital for understanding the molecular configuration and potential applications in various fields Childs, R. F., Shaw, G., & Lock, C..
Luminescent Properties of Platinum Complexes : A study by Lai et al. (1999) explored the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, which include derivatives related to the subject compound. These findings are significant for applications in photophysics and material science Lai, S., Chan, M. C., Cheung, T. C., Peng, S., & Che, C..
Synthesis of Novel Compounds : Hicks et al. (1984) reported on the synthesis of various derivatives, emphasizing the development of efficient synthetic pathways for novel compounds. This research is crucial for the advancement of organic chemistry and pharmaceutical development Hicks, J., Huang, C. C., Goel, O. P., & Butler, D..
Agrochemical Formulation Impurities : A study by Masunaga et al. (2001) investigated the impurities in Japanese agrochemical formulations, providing valuable insights into environmental safety and regulation Masunaga, S., Takasuga, T., & Nakanishi, J..
Postmortem Identification and Quantitation : Curtis et al. (2003) developed a method for the postmortem identification and quantitation of a structurally similar compound, showcasing the importance of analytical techniques in forensic science Curtis, B., Kemp, P., Harty, L., Choi, C., & Christensen, D..
作用機序
Target of Action
The compound 1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of this compound are therefore the auxin receptors in plants .
Mode of Action
Upon binding to the auxin receptors, this compound induces rapid, uncontrolled growth in broad-leaf plants . This is often referred to as “growing to death” as it disrupts the normal growth and physiological processes of the plant .
Biochemical Pathways
The action of this compound affects the auxin signaling pathway, which is crucial for plant growth and development . The uncontrolled growth induced by this compound can lead to nutrient deficiency and eventually plant death .
Pharmacokinetics
Similar compounds are known to be absorbed by plants and distributed throughout the plant tissues . Metabolism and excretion of these compounds can vary depending on the specific plant species .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By inducing uncontrolled growth, the compound disrupts normal plant physiology leading to nutrient deficiency and death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, and rainfall can affect the absorption and distribution of the compound in plants . Additionally, these factors can also influence the compound’s degradation in the environment .
特性
IUPAC Name |
1-[4-chloro-2-(4-chlorophenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-9-10-2-3-12(16)8-14(10)18-13-6-4-11(15)5-7-13/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNFPLJNWIWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-2-(4-chlorophenoxy)phenyl)-N-methylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

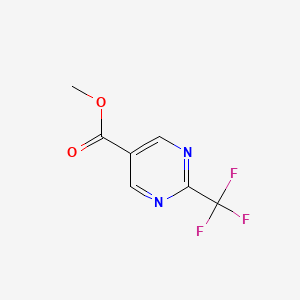
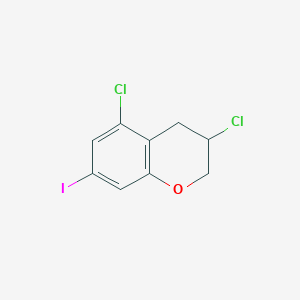
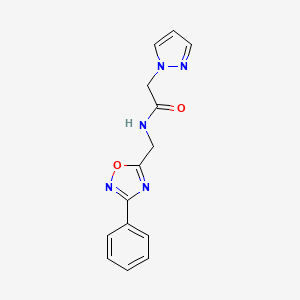
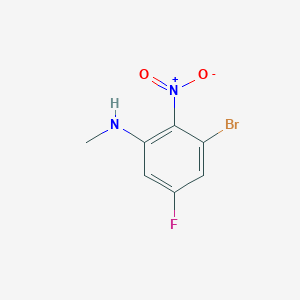
![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
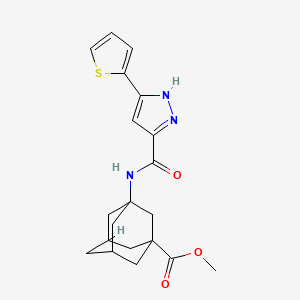
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
![2-furyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2987888.png)